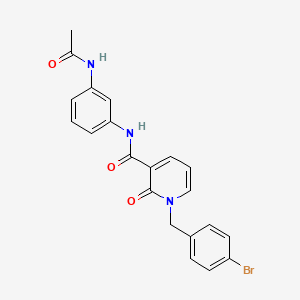

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core. Key structural features include:

- 4-bromobenzyl substituent: A brominated benzyl group attached to the pyridine nitrogen, contributing steric bulk and halogen-mediated hydrophobic interactions.

- Carboxamide linkage: Bridges the pyridine core and the 3-acetamidophenyl group, enabling π-conjugation and planar molecular conformation.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O3/c1-14(26)23-17-4-2-5-18(12-17)24-20(27)19-6-3-11-25(21(19)28)13-15-7-9-16(22)10-8-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGPDXFRJUZKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-acetamidophenyl, 4-bromobenzyl, and dihydropyridine derivatives. The reaction conditions may involve:

Condensation reactions: Combining the starting materials under controlled temperatures and pH conditions.

Catalysis: Using catalysts such as acids or bases to facilitate the reaction.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The bromine atom in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for diseases.

Industry: Using it in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzyme activity.

Receptors: Binding to receptors and modulating their function.

Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Implications for Drug Development

The target compound’s 4-bromobenzyl and 3-acetamidophenyl groups balance lipophilicity and hydrogen-bonding capacity, making it a candidate for kinase inhibition or antimicrobial applications. However, its planar conformation (inferred from ) may limit blood-brain barrier penetration compared to bulkier analogs (e.g., adamantyl derivatives) .

Biological Activity

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its complex structure, which includes an acetamidophenyl group, a bromobenzyl moiety, and a dihydropyridine ring. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The compound has a molecular formula of C₁₈H₁₈BrN₃O₂ and a molecular weight of 440.3 g/mol. Its structure features several functional groups that contribute to its biological activity:

- Dihydropyridine Ring : Known for its role as calcium channel blockers.

- Acetamidophenyl Group : Often associated with analgesic and anti-inflammatory properties.

- Bromobenzyl Moiety : Imparts unique reactivity and biological interactions.

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to various receptors, affecting signaling pathways related to cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Activity

In vivo studies have suggested that this compound exhibits anti-inflammatory effects. It has been shown to reduce markers of inflammation in animal models, potentially offering therapeutic benefits in conditions like arthritis.

Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure, indicating substantial anticancer potential.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction efficiency be improved?

The compound is synthesized via coupling reactions involving pyridine derivatives and brominated aryl amines. A modified procedure involves refluxing 2-chloronicotinic acid with substituted anilines (e.g., 3-bromo-2-methylaniline) in the presence of pyridine and p-toluenesulfonic acid as a catalyst . To enhance efficiency, optimize reaction time, stoichiometric ratios, and catalyst loading. Purification via methanol recrystallization is recommended for high-purity yields.

Q. Which spectroscopic and crystallographic methods are critical for confirming molecular structure and purity?

- NMR : Analyze - and -NMR to verify aromatic proton environments and amide linkages.

- X-ray crystallography : Resolve hydrogen bonding patterns (e.g., N–H⋯O interactions) and confirm planar molecular conformation with dihedral angles <10° between aromatic rings .

- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection.

Q. What are the key structural features influencing biological activity in pyridine-carboxamide derivatives?

The acetamidophenyl and 4-bromobenzyl groups enhance π-π stacking and hydrophobic interactions with biological targets. The lactam (2-oxo-1,2-dihydropyridine) moiety enables tautomerism, which can affect binding affinity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways and tautomeric stability?

Employ quantum chemical calculations (e.g., DFT) to map reaction coordinates and identify energy barriers in tautomerization. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error cycles . For tautomer stability, compare Gibbs free energies of keto-amine vs. hydroxy-pyridine forms using solvent-effect simulations.

Q. What statistical experimental design (DoE) strategies are effective for optimizing reaction yield and selectivity?

Use factorial designs to screen variables (temperature, solvent polarity, catalyst type) and response surface methodology (RSM) to model interactions. For example, a central composite design can identify optimal reflux time and molar ratios, minimizing side-product formation .

Q. How to resolve contradictions between experimental spectral data and computational predictions?

- Step 1 : Cross-validate computational parameters (e.g., basis sets in DFT) against crystallographic data .

- Step 2 : Re-examine solvent effects or protonation states in NMR simulations.

- Step 3 : Apply ICReDD’s feedback loop: refine computational models using experimental outliers (e.g., unexpected hydrogen bonding motifs) .

Q. What methodologies are recommended for studying intermolecular interactions in crystal packing?

Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., Br⋯O interactions). Pair distribution function (PDF) analysis can resolve short-range order in amorphous by-products. Compare with isostructural analogs (e.g., chloro vs. bromo derivatives) to assess halogen effects .

Data Contradiction and Validation

Q. How to address discrepancies in biological assay results across different batches?

- Root cause analysis : Test for residual solvents (GC-MS) or polymorphic impurities (PXRD).

- Bioassay standardization : Use a positive control (e.g., known kinase inhibitors) and normalize data against solvent/DMSO effects.

- Meta-analysis : Compare results with structurally similar compounds (e.g., N-(3-chlorophenyl) analogs) to identify substituent-specific trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.